4-fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular formula of this compound is C20H14FN3OS. The molecular weight is 363.41.Chemical Reactions Analysis
The compound has been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Scientific Research Applications
Biochemical Inhibition and Therapeutic Potential
The compound 4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is part of a broader class of benzenesulfonamide derivatives explored for various biochemical and therapeutic applications. These molecules have garnered attention for their inhibitory activities against specific enzymes and potential applications in treating diseases, including cancer, inflammation, and infections.
Enzyme Inhibition and Pathway Modulation
One significant application of benzenesulfonamide derivatives is their role in inhibiting kynurenine 3-hydroxylase. This enzyme plays a critical role in the kynurenine pathway, which is involved in neurodegenerative diseases and conditions related to immune response and inflammation. Sulfonamides like 4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide have been shown to block this enzyme effectively, offering a pathway to explore treatments for neurological damage and disorders (Röver et al., 1997).
Anticancer and Antiviral Properties
The structural moiety of benzenesulfonamide, when modified with various substituents, has been associated with anticancer and antiviral activities. Certain derivatives exhibit potent anti-inflammatory, analgesic, and anticancer properties without causing significant tissue damage, suggesting their potential as therapeutic agents for conditions like cancer and viral infections (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer
In photodynamic therapy, compounds that generate singlet oxygen when exposed to light are used to kill cancer cells. A novel zinc phthalocyanine derivative, substituted with benzenesulfonamide groups, has demonstrated high singlet oxygen quantum yield, making it a promising candidate for treating cancer through photodynamic therapy. Its excellent photophysical properties underscore its potential as a type II photosensitizer (Pişkin et al., 2020).
Development of Injectable COX-2 Inhibitors
Sulfonamide derivatives with specific modifications have shown selectivity and potency as COX-2 inhibitors, a critical target for anti-inflammatory drugs. Research into compounds like 3-fluoro-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide has led to the development of potential injectable formulations for treating inflammation, showcasing the versatility of sulfonamides in drug development (Pal et al., 2003).
Carbonic Anhydrase Inhibition for Medical Applications
Benzenesulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase isozymes, which are involved in various physiological processes. These compounds show promise in treating conditions such as glaucoma, edema, and certain cancers, highlighting the therapeutic potential of sulfonamide-based inhibitors (Gul et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
4-fluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O2S2/c1-11-4-5-12(18-26-16-3-2-8-25-19(16)30-18)9-17(11)27-31(28,29)13-6-7-15(21)14(10-13)20(22,23)24/h2-10,27H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBQEXULZHVTEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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